molecular formula C20H28N2O7S B144414 3-Hydroxy-10,11-dihydroquinidine CAS No. 130061-81-3

3-Hydroxy-10,11-dihydroquinidine

Cat. No. B144414
M. Wt: 440.5 g/mol
InChI Key: MMCFRFNECGZXQH-APFZWMIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-10,11-dihydroquinidine is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. This compound is synthesized from quinine, which is a natural alkaloid found in the bark of the cinchona tree. The synthesis of 3-Hydroxy-10,11-dihydroquinidine involves the reduction of quinine to form the dihydroquinidine intermediate, which is subsequently hydroxylated to form the final product.

Mechanism Of Action

The mechanism of action of 3-Hydroxy-10,11-dihydroquinidine is not yet fully understood. However, it is believed to work by blocking the sodium channels in cardiac cells, thereby preventing the influx of sodium ions and reducing the excitability of the heart.

Biochemical And Physiological Effects

Studies have shown that 3-Hydroxy-10,11-dihydroquinidine has a significant effect on the cardiac conduction system. It has been found to prolong the action potential duration and increase the effective refractory period, which results in a decrease in the heart rate. Additionally, it has also been shown to have a negative inotropic effect, which reduces the contractility of the heart.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 3-Hydroxy-10,11-dihydroquinidine in lab experiments is its high potency and selectivity for cardiac sodium channels. This makes it an ideal candidate for studying the cardiac conduction system. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring.

Future Directions

There are several potential future directions for the research on 3-Hydroxy-10,11-dihydroquinidine. One of the areas of interest is the development of more potent and selective analogs of this compound for the treatment of cardiac arrhythmias. Additionally, further studies are required to fully understand the mechanism of action of this compound and its potential applications in other areas of pharmacology.

Synthesis Methods

The synthesis of 3-Hydroxy-10,11-dihydroquinidine involves several steps. Firstly, quinine is reduced to form the dihydroquinidine intermediate using a reducing agent such as sodium borohydride. The dihydroquinidine intermediate is then hydroxylated using a strong oxidizing agent such as potassium permanganate to form 3-Hydroxy-10,11-dihydroquinidine.

Scientific Research Applications

3-Hydroxy-10,11-dihydroquinidine has been extensively studied for its potential applications in pharmacology. It has been found to possess antiarrhythmic properties, which makes it a potential candidate for the treatment of cardiac arrhythmias. Additionally, it has also been studied for its potential application as an antimalarial drug due to its structural similarity to quinine.

properties

CAS RN

130061-81-3

Product Name

3-Hydroxy-10,11-dihydroquinidine

Molecular Formula

C20H28N2O7S

Molecular Weight

440.5 g/mol

IUPAC Name

(3S,4R,6R)-3-ethyl-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol;sulfuric acid

InChI

InChI=1S/C20H26N2O3.H2O4S/c1-3-20(24)12-22-9-7-13(20)10-18(22)19(23)15-6-8-21-17-5-4-14(25-2)11-16(15)17;1-5(2,3)4/h4-6,8,11,13,18-19,23-24H,3,7,9-10,12H2,1-2H3;(H2,1,2,3,4)/t13-,18-,19+,20-;/m1./s1

InChI Key

MMCFRFNECGZXQH-APFZWMIBSA-N

Isomeric SMILES

CC[C@]1(CN2CC[C@@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O)O.OS(=O)(=O)O

SMILES

CCC1(CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O)O.OS(=O)(=O)O

Canonical SMILES

CCC1(CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O)O.OS(=O)(=O)O

synonyms

3-hydroxy-10,11-dihydroquinidine
LNC 834
LNC-834

Origin of Product

United States

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